dimethyl 1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl groups and a carbamoyl propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in their substituents and functional groups.
Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with two nitrogen atoms, often used in similar applications.
Uniqueness
4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-6-12(16(23)19-13-10(2)8-7-9-11(13)3)22-15(18(25)27-5)14(20-21-22)17(24)26-4/h7-9,12H,6H2,1-5H3,(H,19,23) |
InChI Key |
HWRBVLXJLUMDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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